molecular formula C12H14N2O2S B2575970 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1036513-85-5

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile

Cat. No.: B2575970
CAS No.: 1036513-85-5
M. Wt: 250.32
InChI Key: JCEKCAOEHWSOIG-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The compound’s molecular formula is C₁₂H₁₄N₂O₂S , with a molecular weight of 250.32 g/mol . Its architecture comprises:

  • Benzonitrile backbone : A planar aromatic ring with a nitrile group at the ortho position.
  • Sulfonyl-methylene bridge : A methylene group (-CH₂-) connecting the sulfonyl group (-SO₂-) to the pyrrolidine ring.
  • Pyrrolidine moiety : A saturated five-membered nitrogen-containing heterocycle.

Key bonding interactions :

  • Sulfonyl group : The S=O bonds exhibit partial double-bond character due to resonance stabilization.
  • Nitrile group : The C≡N triple bond is linear and electron-withdrawing.
  • Pyrrolidine ring : The sp³-hybridized nitrogen atom contributes to the ring’s non-planar conformation.
X-ray Crystallographic Analysis of Solid-State Conformation

While direct crystallographic data for this compound are unavailable, analogs like 1-[(4-methylbenzene)sulfonyl]pyrrolidine (C₁₁H₁₅NO₂S) provide structural insights. In such systems:

  • Sulfonyl group geometry : S=O bond lengths range from 1.43–1.44 Å , and S–N distances are approximately 1.62–1.63 Å .
  • Pyrrolidine ring conformation : The nitrogen atom adopts a chair-like geometry with equatorial substituents.
  • Intermolecular interactions : Hydrogen bonding between sulfonyl oxygens and pyrrolidine hydrogens stabilizes the crystal lattice.
Torsional Angle Analysis of Sulfonyl-Methylene Linkage

The methylene bridge between the sulfonyl group and the benzonitrile core allows rotational freedom. Computational studies on similar sulfonamides suggest:

  • Optimal dihedral angles : Torsion around the C–S bond typically favors angles that minimize steric clashes between the pyrrolidine and benzonitrile groups.
  • Conformational flexibility : The methylene group enables free rotation, influencing solubility and biological activity.

Spectroscopic Fingerprint Profiling

Multinuclear NMR Spectral Assignments

¹H NMR (CDCl₃, 400 MHz):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (benzonitrile) 7.6–7.8 m 4H
Methylene (CH₂SO₂) 3.8–4.0 s 2H
Pyrrolidine (CH₂) 1.8–2.2 m 6H
Nitrile (CN) Not observed

¹³C NMR (CDCl₃, 100 MHz):

Carbon Environment Chemical Shift (δ, ppm)
Aromatic carbons 128–135
Nitrile carbon 115–120
Sulfonyl carbons (SO₂) 55–60
Pyrrolidine carbons 25–35

¹⁵N NMR (not experimentally reported; predicted):

  • Nitrile nitrogen : δ ~120–130 ppm.
  • Pyrrolidine nitrogen : δ ~50–60 ppm.
Vibrational Spectroscopy: IR/Raman Active Modes

FT-IR (KBr pellet):

Functional Group Absorption Band (cm⁻¹)
Nitrile (C≡N) 2220–2250
Sulfone (S=O) 1350–1400 (asymmetric), 1150–1200 (symmetric)
Pyrrolidine (N–C) 1150–1250
Aromatic C–H 700–900

Raman Spectroscopy (complementary data):

  • Sulfonyl bending modes : ~600–800 cm⁻¹.
  • C–N stretching : ~1000–1100 cm⁻¹.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometry

DFT studies at the B3LYP/6-31G(d,p) level predict:

  • Benzonitrile planarity : Minimal deviation from ideal aromatic geometry.
  • Sulfonyl group orientation : S=O bonds are orthogonal to the pyrrolidine ring.
  • Pyrrolidine ring puckering : Predominantly chair conformation to minimize strain.

Key bond lengths :

Bond Length (Å)
C≡N 1.12–1.13
S=O 1.43–1.44
C–S 1.77–1.78
Frontier Molecular Orbital Analysis

HOMO/LUMO Analysis :

Orbital Energy (eV) Contribution
HOMO -6.8–-7.0 Nitrile π-electrons
LUMO -2.6–-2.8 Sulfonyl σ* orbitals

Band Gap : ~4.0 eV, indicating moderate electronic stability.

Properties

IUPAC Name

2-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEKCAOEHWSOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile typically involves the reaction of benzonitrile with pyrrolidine-1-sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzonitrile and pyrrolidine-1-sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₄N₂O₂S
Molecular Weight : 250.32 g/mol

The compound features a benzonitrile moiety linked to a pyrrolidine sulfonyl group, which contributes to its distinctive chemical behavior and biological activity.

Chemistry

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile is primarily utilized as an intermediate in organic synthesis. It can undergo various reactions, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Converting the nitrile group to an amine.
  • Substitution Reactions : The sulfonyl group can be replaced by nucleophiles.

These reactions facilitate the development of more complex molecules that can be used in various chemical applications.

The compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Potential interactions with nuclear hormone receptors could influence gene expression related to inflammation and metabolism.

Medical Applications

Research has explored the therapeutic potential of this compound:

  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.
  • Anticancer Activity : Studies have shown cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

Anticancer Activity

A study demonstrated that derivatives of pyrrolidine exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Antimicrobial Efficacy

Another investigation highlighted the effectiveness of pyrrolidine derivatives against multi-drug resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as low as 10 μg/mL, indicating strong antibacterial potential.

Data Tables

Biological ActivityIC50 (µM)MIC (µg/mL)Target
Anticancer (A549 cells)5.0N/AEGFR
Antimicrobial (E. coli)N/A10Bacterial Growth

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • The pyrrolidine group in the target compound is a five-membered saturated ring, offering moderate steric bulk and enhanced conformational flexibility compared to the strained three-membered 2-methylaziridine in Rac-2 . Aziridine’s ring strain may increase reactivity but reduce stability.
  • The indole -containing analog in demonstrates how aromatic system variations (benzonitrile vs. indole) influence electronic properties and biological targeting .

The target compound’s synthesis may require similar optimization.

Spectroscopic and Electronic Properties

  • Nitrile Group : The IR absorption for C≡N in Rac-2 (2232 cm⁻¹) aligns with expectations for the target compound, confirming minimal electronic perturbation from the sulfonyl-pyrrolidine group.
  • Aromatic Proton Shifts: Rac-2’s aromatic protons (δ 7.70–8.10) suggest moderate deshielding due to the sulfonyl group. The target compound’s protons may exhibit similar shifts, with minor variations from pyrrolidine’s electron-donating effects.
  • Mass Spectrometry : The indole analog’s MS data (m/z 222.8) contrasts with the target compound’s predicted molecular ion peak (m/z ~273), reflecting differences in molecular weight.

Biological Activity

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile moiety linked to a pyrrolidine sulfonyl group. This unique configuration may contribute to its biological activity.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can facilitate binding to various receptors or enzymes, modulating their activity.

Potential Targets:

  • Kinases : The compound may inhibit specific kinases involved in cellular signaling pathways.
  • Receptors : Interaction with nuclear hormone receptors could influence gene expression related to inflammation and metabolism.

Biological Activity

Research has indicated that compounds containing pyrrolidine and sulfonamide functionalities often exhibit notable biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can act as inhibitors of cancer cell proliferation.
  • Antimicrobial Properties : The presence of the sulfonamide group is associated with enhanced antibacterial activity.

Case Studies

  • Anticancer Activity
    • A study demonstrated that derivatives of pyrrolidine exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy
    • Another investigation highlighted the effectiveness of pyrrolidine derivatives against multi-drug resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as low as 10 μg/mL, indicating strong antibacterial potential.

Data Tables

Biological Activity IC50 (µM) MIC (µg/mL) Target
Anticancer (A549 cells)5.0N/AEGFR
Antimicrobial (E. coli)N/A10Bacterial Growth

Research Findings

Recent studies have focused on optimizing the structure of pyrrolidine-containing compounds to enhance their biological activity:

  • Structure-Activity Relationship (SAR) : Modifications in the benzonitrile moiety have shown to improve selectivity and potency against specific targets.
  • In Vivo Studies : Animal models demonstrated that compounds similar to this compound could reduce tumor size significantly compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile, and how can reaction yields be optimized?

The synthesis of structurally related pyrrolidine-containing compounds often involves nucleophilic substitution or sulfonation reactions. For example, a two-step procedure may be employed:

Formation of the pyrrolidine-sulfonyl intermediate : React pyrrolidine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF.

Cyanomethylation : Introduce the benzonitrile moiety via alkylation using a benzonitrile derivative with a reactive leaving group (e.g., bromomethylbenzonitrile) in the presence of a base such as potassium carbonate.
Optimization strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of pyrrolidine to sulfonyl chloride) to minimize side products .
  • Purify intermediates via column chromatography or recrystallization to enhance final product purity.

Q. How should researchers characterize the purity and structural identity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Confirm the presence of the pyrrolidine ring (δ ~3.30 ppm for N–CH2 protons) and benzonitrile group (δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonyl-methyl bridge.
  • HPLC or GC-MS : Quantify purity (>95% recommended for research-grade material) using a C18 column and acetonitrile/water mobile phase .
    Note : Commercial suppliers like Sigma-Aldrich do not provide analytical certificates; researchers must independently validate purity .

Q. What solvents and conditions are suitable for handling this compound in laboratory settings?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution due to the sulfonyl and nitrile groups .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.
  • Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and treated by certified facilities .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthetic protocols for this compound?

Advanced approaches include:

  • Reaction Path Search (RPS) : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train models on existing sulfonation/alkylation datasets to predict optimal reaction conditions (e.g., temperature, solvent) .
  • Virtual Screening : Simulate solvent effects on reaction kinetics using software like Gaussian or COSMO-RS to prioritize experimental trials .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

  • Isotopic Labeling : Use deuterated solvents or 15N-labeled reagents to distinguish overlapping signals (e.g., pyrrolidine NH vs. solvent residues).
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings .
  • Control Experiments : Synthesize and characterize intermediate fragments (e.g., pyrrolidine-sulfonyl chloride) to isolate spectral contributions .

Q. How can researchers design experiments to study the compound’s stability under varying pH or temperature conditions?

  • Factorial Design : Use a 2k factorial approach to test variables like pH (3–9), temperature (25–60°C), and ionic strength. Measure degradation via HPLC at timed intervals .
  • Kinetic Studies : Apply Arrhenius equations to model degradation rates and identify activation energy barriers .
  • Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH) and extrapolate shelf-life using the Q10 rule .

Q. What advanced separation techniques are recommended for isolating trace impurities or diastereomers?

  • Chiral HPLC : Use columns with cellulose-/amylose-based stationary phases to resolve enantiomers, if present.
  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance impurities (<0.1%) and assign structures via fragmentation patterns .
  • Membrane Separation : Explore nanofiltration or reverse osmosis to remove salts or byproducts during large-scale synthesis .

Methodological Considerations

  • Data Integrity : Use encrypted laboratory information management systems (LIMS) to ensure traceability and prevent data breaches .
  • Ethical Compliance : Adhere to institutional safety protocols (e.g., Chemical Hygiene Plans) for advanced laboratory work .

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